4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Description
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a heterocyclic organoboron compound characterized by an oxazole core substituted with a methyl group at position 4 and a pinacol boronate ester at position 5. Its molecular formula is C₁₃H₁₉BNO₂, with a CAS number of 2186640-06-0 . This compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science . The pinacol boronate group enhances stability and reactivity, making it suitable for palladium-catalyzed transformations .
Properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7-8(13-6-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQYMGROHBJEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of 4-Methyl-5-bromooxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alkenyl Boronates: Formed through hydroboration.
Boronic Acids: Formed through oxidation.
Scientific Research Applications
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Used in the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: Plays a role in the development of new therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the boron moiety to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound belongs to a broader class of heterocyclic boronate esters. Key structural analogs include derivatives of thiazole, benzisoxazole, oxadiazole, and pyrimidine, each differing in core heterocycle, substituents, and electronic properties. Below is a comparative analysis:
Table 1: Comparative Structural and Functional Data
Research Findings and Challenges
- Commercial Availability : The oxazole compound is widely available (e.g., Enamine Ltd ), whereas benzisoxazole and oxadiazole analogs remain niche .
Biological Activity
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
The compound has the following characteristics:
- CAS Number : 2223027-29-8
- Molecular Formula : C12H18BNO4S
- Molecular Weight : 283.15 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the boron-containing moiety is particularly significant as boron compounds are known to exhibit unique biological properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.
- Anticancer Properties : The compound's structure may allow it to interfere with cancer cell proliferation.
Biological Activity Studies
Recent studies have explored the biological activity of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in various contexts.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be less than 50 µg/mL for both strains.
- Anticancer Effects : In vitro tests on human cancer cell lines showed that the compound reduced cell viability by more than 70% at concentrations above 10 µM. Further investigations revealed that it induces apoptosis through mitochondrial pathways.
- Enzyme Interaction Studies : The compound was evaluated for its effects on CYP450 enzymes. It showed moderate inhibition with an IC50 value of 0.34 µM for CYP3A4, raising concerns about potential drug-drug interactions in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
